molecular formula C7H7ClIN B15200768 3-Chloro-2-iodo-5-methylaniline

3-Chloro-2-iodo-5-methylaniline

Cat. No.: B15200768
M. Wt: 267.49 g/mol
InChI Key: DJCGTPGPDWWHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-iodo-5-methylaniline is an organic compound with the molecular formula C7H7ClIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodo-5-methylaniline typically involves multi-step organic reactions. One common method is the halogenation of 2-iodo-5-methylaniline. The process involves:

    Reduction: Conversion of the nitro group to an amine.

    Halogenation: Introduction of chlorine and iodine atoms to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using appropriate catalysts and controlled reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-iodo-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding nitroso or nitro compounds.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions, where the chlorine or iodine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, I2) and catalysts such as palladium (Pd) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

3-Chloro-2-iodo-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodo-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-iodo-5-methylaniline is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

3-chloro-2-iodo-5-methylaniline

InChI

InChI=1S/C7H7ClIN/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3

InChI Key

DJCGTPGPDWWHFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.